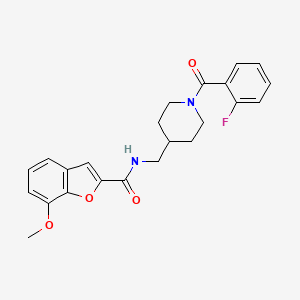

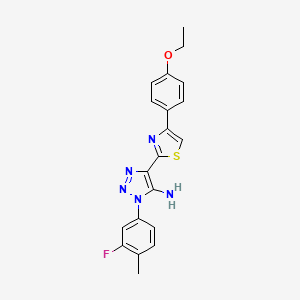

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2012 and has since gained popularity as a research chemical due to its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

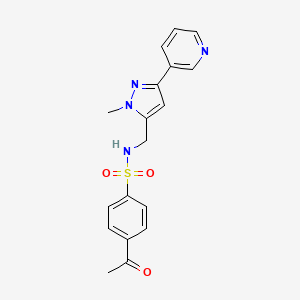

Fluorine-18-Labeled 5-HT1A Antagonists

A study focused on synthesizing fluorinated derivatives of WAY 100635, involving various acids, for radiolabeling with fluorine-18. These compounds were evaluated for their biological properties in rats, showing potential as diagnostic tools for serotonin levels and receptor distribution, highlighting [18F]4d's comparable pharmacokinetic properties to [carbonyl-11C]4a and [18F]4c's utility in assessing dynamic changes in serotonin levels due to its high contrast and F-18 label, suggesting applications in medical imaging and neuroscience research (Lang et al., 1999).

Synthesis of Novel Heterocyclic Compounds

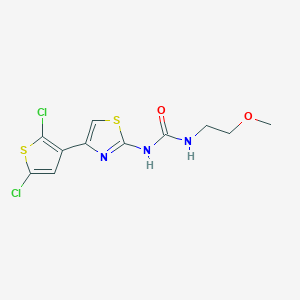

Research on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties. These compounds, particularly 10a–d and 13a–f, showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation and pain management (Abu‐Hashem et al., 2020).

Antimycobacterial GyrB Inhibitors

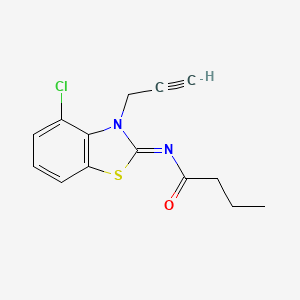

A study on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, showed significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. Compound 14, in particular, demonstrated promising antimycobacterial activity with a MIC of 28.44 μM against Mycobacterium tuberculosis, offering potential as a therapeutic agent in tuberculosis treatment (Jeankumar et al., 2013).

Propiedades

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4/c1-29-19-8-4-5-16-13-20(30-21(16)19)22(27)25-14-15-9-11-26(12-10-15)23(28)17-6-2-3-7-18(17)24/h2-8,13,15H,9-12,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZJZHDBQPGDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)